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Mechanism of Action and Scientific Rationale

Lerociclib (also known as GB491 or G1T38) is a potent and selective oral inhibitor of cyclin-dependent

kinases 4 and 6 (CDK4/6) [1]. Its mechanism, shared with other CDK4/6 inhibitors, is to disrupt the cell

cycle progression from the G1 phase to the S phase [2].

Core Pathway: Upon mitogenic signaling, cyclin D binds to and activates CDK4/6. This active
complex phosphorylates the retinoblastoma protein (Rb) [2] [3].

Phosphorylation Impact: Rb phosphorylation releases its inhibition on the E2F transcription factor,
allowing the expression of genes required for DNA synthesis and S-phase entry [2] [3].

Inhibitor Action: By selectively inhibiting CDK4/6, lerociclib prevents Rb phosphorylation, leading to
reversible G1 phase cell cycle arrest and ultimately inhibiting cancer cell proliferation [2] [4] [1].

The diagram below illustrates this core signaling pathway and the point of lerociclib inhibition.
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Clinical Evidence: The LEONARDA-1 Phase III Trial

The LEONARDA-1 trial (NCT05054751) is a pivotal, randomized, double-blind, Phase III study that

provides the strongest clinical evidence for lerociclib in HR+/HER2− advanced breast cancer [5] [4].

Patient Population: The trial enrolled 275 patients with HR+/HER2− locally advanced or metastatic
breast cancer who had relapsed or progressed on prior endocrine therapy [5] [4].
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Study Design: Patients were randomized 1:1 to receive either lerociclib (150 mg twice daily) plus

fulvestrant or placebo plus fulvestrant [4].
Primary Endpoint: Progression-free survival (PFS) assessed by investigators.

The trial successfully met its primary endpoint, demonstrating a statistically significant and clinically

meaningful improvement in PFS with the lerociclib combination [5] [4]. The key efficacy outcomes are

summarized in the table below.

Endpoint
Lerociclib +
Fulvestrant

Placebo +
Fulvestrant

Hazard Ratio (HR) & P-value

Median PFS (Investigator) 11.07 months 5.49 months HR: 0.451; 95% CI: 0.311-

0.656; P = 0.000016 [5] [4]

Median PFS (BICR) Not Reported Not Reported HR: 0.353; 95% CI: 0.228-

0.547; P = 0.000002 [4]

Objective Response Rate
(ORR)

23.4% 8.7% [4]

ORR (patients with
measurable disease)

26.9% 9.9% [4]

Clinical Benefit Rate
(CBR)

48.2% Not Fully

Reported

[4]

Overall Survival (OS) Immature at data

cut-off

Immature at data

cut-off

[5] [4]

Consistent benefit was observed across key patient subgroups, including those with poor prognostic factors

such as primary endocrine resistance, liver metastases, and multiple metastatic sites [4].

Safety and Tolerability Profile

A key differentiator for lerociclib appears to be its improved tolerability. Preclinical and early clinical data

suggest it is designed for faster plasma clearance, which may minimize bone marrow exposure and reduce
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hematologic toxicity [6] [7].

LEONARDA-1 Findings: The Phase III trial confirmed a differentiated safety profile, with low rates
of Grade 4 neutropenia and limited severe gastrointestinal toxicity, fatigue, stomatitis, and alopecia

compared to established CDK4/6 inhibitors [4].
Supporting Evidence: A Phase I trial in lung cancer investigating lerociclib with osimertinib reported

neutropenia as a dose-limiting toxicity in only 1 out of 30 patients, further supporting its potential for a
reduced severe toxicity burden [6] [7].

Preclinical and Research Applications

Beyond breast cancer, lerociclib is being investigated in other malignancies, highlighting its broad research

potential.

Pediatric Sarcomas: A 2023 preclinical study demonstrated that lerociclib induced cell cycle arrest,
decreased viability, proliferation, and motility in established sarcoma cell lines and patient-derived

xenografts (PDXs) [6] [7].
Advanced Models: This study utilized innovative 3D-bioprinted sarcoma microtumors,

demonstrating lerociclib's efficacy in a model that may better recapitulate the in vivo tumor
microenvironment [6] [7]. The general workflow of this approach is illustrated below.

Experimental workflow for 3D bioprinted sarcoma model
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Perspectives for Researchers

The development of lerociclib addresses key challenges in the CDK4/6 inhibitor class.
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Overcoming Toxicity: The dose-limiting toxicities of established CDK4/6 inhibitors (e.g., neutropenia,

GI effects) can necessitate dose reductions or interruptions [2]. Lerociclib's safety profile could
enable more continuous dosing and improve treatment efficacy [6] [7].

Mechanisms of Resistance: Research into resistance to CDK4/6 inhibition is critical. Known
mechanisms include loss of Rb protein function, activation of bypass signaling pathways (e.g., PI3K-

AKT-mTOR, MAPK), and acquisition of cyclin E-CDK2 activity [2] [3]. Lerociclib's role in combination
strategies to overcome resistance warrants further investigation.

In summary, lerociclib represents a promising next-generation CDK4/6 inhibitor with validated efficacy in a

Phase III breast cancer trial and a potentially optimized tolerability profile. Its exploration in preclinical

sarcoma models and with innovative 3D technologies highlights its value as a candidate for broader

oncological application and combination therapy strategies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 6 Tech Support

https://www.smolecule.com/products/b005789#estrogen-receptor-positive-her2-negative-breast-cancer-lerociclib
https://www.smolecule.com/products/b005789#estrogen-receptor-positive-her2-negative-breast-cancer-lerociclib
https://www.smolecule.com/products/b005789#estrogen-receptor-positive-her2-negative-breast-cancer-lerociclib
https://www.smolecule.com/products/b005789#estrogen-receptor-positive-her2-negative-breast-cancer-lerociclib
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s005789?utm_src=pdf-bulk
https://www.smolecule.com/products/s005789?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

